molecular formula C13H28Cl2N2 B1455639 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220038-25-4

2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1455639
CAS No.: 1220038-25-4
M. Wt: 283.3 g/mol
InChI Key: LKIWNCZOULEFSL-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is fundamentally based on two six-membered heterocyclic piperidine rings, each containing a single nitrogen atom in saturated ring systems. The compound exhibits significant stereochemical complexity due to the presence of multiple chiral centers, with current crystallographic databases indicating the existence of undefined stereocenters within the molecular framework. The spatial arrangement of atoms within this molecule is critically influenced by the conformational preferences of both piperidine rings, which typically adopt chair conformations to minimize steric strain and maximize orbital overlap.

The methyl substitution at the 2-position of one piperidine ring introduces additional stereochemical considerations, as this substituent can occupy either equatorial or axial positions depending on the ring conformation. The ethylene linker connecting the two piperidine systems provides conformational flexibility while maintaining a defined spatial relationship between the nitrogen-containing heterocycles. The stereochemical configuration of this compound significantly affects its three-dimensional molecular shape, which in turn influences its physical properties and potential biological interactions.

The presence of two nitrogen atoms in distinct chemical environments creates differential basicity patterns within the molecule. The nitrogen atom within the methyl-substituted piperidine ring experiences different electronic effects compared to the nitrogen in the unsubstituted ring, leading to variations in protonation behavior and coordination capabilities. This stereochemical complexity is further enhanced by the formation of the dihydrochloride salt, where both nitrogen centers can undergo protonation, resulting in a dicationic species that exhibits altered conformational preferences compared to the neutral molecule.

Properties

IUPAC Name

2-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-5-2-3-9-15(12)10-7-13-6-4-8-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIWNCZOULEFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride (CAS number 1220038-25-4) is a piperidine derivative characterized by its unique structural features, which contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential effects on the central nervous system (CNS) and other biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₈Cl₂N₂, with a molecular weight of 283.3 g/mol. Its structure includes a piperidine ring substituted with a methyl group and an ethyl chain containing a piperidinyl group, which influences its chemical reactivity and biological interactions.

Property Details
Molecular Formula C₁₃H₂₈Cl₂N₂
Molecular Weight 283.3 g/mol
CAS Number 1220038-25-4
Chemical Class Piperidine Derivative

Central Nervous System Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds in the cathinone class. These effects may include increased alertness, euphoria, and potential for abuse. The compound's interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggests it could influence mood and cognitive functions.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of neurotransmitter receptors and enzymes. It is believed to act as a reuptake inhibitor for monoamines, thereby enhancing their availability in the synaptic cleft. This mechanism aligns with findings from related piperidine derivatives that have shown similar pharmacological profiles.

Case Studies and Experimental Data

  • Stimulant Activity : In a study examining the effects of various piperidine derivatives, this compound was found to produce significant stimulant effects in animal models, indicating its potential as a psychoactive substance .
  • Cytotoxicity and Anticancer Potential : Although primarily studied for CNS effects, preliminary investigations into its cytotoxicity revealed that some piperidine derivatives exhibit anticancer properties. For instance, related compounds have shown antiproliferative effects against various cancer cell lines . Further studies are needed to explore the specific anticancer potential of this compound.
  • Comparative Analysis : A comparative study involving other piperidine derivatives highlighted that while this compound shares structural similarities with known stimulants, its unique substitution pattern may confer distinct biological activities .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s ethyl-piperidine linkage simplifies synthesis compared to diphenyl-containing analogs (e.g., MM 0760.01), which require multi-step coupling reactions .
  • Toxicity Data: Limited acute toxicity studies are available for 1219981-25-5, though related piperidine salts (e.g., 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride) show moderate irritancy (GHS Category 2) .
  • Biological Activity: Piperidine derivatives with N-ethyl linkages (e.g., 1219981-25-5) are hypothesized to inhibit monoamine transporters, based on structural parallels to reuptake inhibitors like diphenylpyraline .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride generally involves:

  • Formation of intermediate piperidine derivatives.
  • Alkylation steps to introduce the ethyl-piperidinyl substituent.
  • Conversion to the dihydrochloride salt to improve stability and handling.

The synthetic routes capitalize on the reactivity of piperidine rings and their derivatives, employing controlled reaction conditions to optimize yield and purity.

Stepwise Preparation Methods

Formation of Piperidine Intermediates

  • Starting from piperidine or substituted piperidines, intermediates such as 3-aminopiperidine or hydroxyethylpiperidine derivatives are prepared.
  • For example, reaction of piperidine with ethylene chlorohydrin yields hydroxyethylpiperidine, which can be further chlorinated using thionyl chloride in an inert solvent like toluene at elevated temperatures (70–85 °C) to form 2-piperidinoethyl chloride hydrochloride intermediates.

Alkylation and Chain Extension

  • The alkylation step typically involves introducing the 2-(3-piperidinyl)ethyl moiety onto the 2-methylpiperidine core.
  • This can be achieved by reacting the piperidine intermediate with appropriate alkyl halides or similar electrophiles under basic conditions.
  • For example, 1-(2-chloroethyl)piperidine hydrochloride can be reacted with nucleophiles such as potassium phthalimide in acetonitrile with triethylamine as a base, followed by further transformations to extend the chain and introduce the 3-piperidinyl group.

Reduction and Functional Group Transformations

  • Hydrogenation methods are used to reduce pyridine or pyridine-derivative intermediates to piperidine analogs.
  • Catalytic hydrogenation in the presence of metal catalysts such as ruthenium dioxide, under controlled temperature (90–120 °C) and hydrogen pressure (≥500 psig), can produce 2-piperidineethanol compounds with high selectivity and minimal byproduct formation.
  • The presence of secondary amines like piperidine in the reaction medium suppresses N-methylation byproducts and enhances catalyst performance.

Salt Formation: Dihydrochloride Preparation

  • The free base of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.
  • This step improves compound stability, solubility, and crystallinity.
  • The dihydrochloride is typically isolated by filtration after the acid-base reaction is complete.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Hydroxyethylation of piperidine Piperidine + ethylene chlorohydrin 70 °C to reflux Aromatic hydrocarbons (e.g., toluene) Followed by dilution with 0.4–0.6 vol solvent
Chlorination of hydroxyethylpiperidine Thionyl chloride 70–85 °C Toluene or inert solvent One-step chlorination after dilution
Alkylation with alkyl halides 1-(2-chloroethyl)piperidine hydrochloride + base Reflux overnight Acetonitrile Triethylamine used to neutralize HCl salt
Catalytic hydrogenation 2-pyridineethanol + RuO2 catalyst + piperidine as amine 90–120 °C, ≥500 psig H2 Methanol or mixed solvents High catalyst loading to minimize byproducts
Salt formation Free base + concentrated HCl 0–20 °C Methanol or aqueous Filtration to isolate dihydrochloride salt

Research Findings and Optimization Insights

  • The chlorination step using thionyl chloride in an aromatic solvent after hydroxyethylation is noted for its simplicity and economic advantage, providing good yields of the chloroethyl intermediate.
  • Hydrogenation in the presence of an additional amine (piperidine) significantly reduces unwanted N-methylated byproducts, improving the selectivity of the 2-piperidineethanol intermediate crucial for further transformations.
  • The use of triethylamine in alkylation steps effectively liberates the free base from hydrochloride salts, facilitating nucleophilic substitution reactions.
  • Temperature control during esterification and hydrogenation steps is critical; for example, esterification of amino acid derivatives occurs optimally between 0 °C and 15 °C, while hydrogenation is conducted at moderate temperatures to prevent side reactions.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Outcome/Intermediate Product
Hydroxyethylation Piperidine + ethylene chlorohydrin Nucleophilic substitution 70–85 °C, inert solvent Hydroxyethylpiperidine
Chlorination Hydroxyethylpiperidine + thionyl chloride Chlorination 70–85 °C, toluene 2-Piperidinoethyl chloride hydrochloride
Alkylation 1-(2-chloroethyl)piperidine + nucleophile Alkylation Reflux, acetonitrile, base (TEA) Extended piperidine derivatives
Catalytic hydrogenation 2-Pyridineethanol + RuO2 + piperidine Hydrogenation 90–120 °C, ≥500 psig H2 2-Piperidineethanol derivatives
Salt formation Free base + concentrated HCl Acid-base reaction 0–20 °C, methanol/aqueous Dihydrochloride salt of target compound

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respiratory protection (e.g., P95 filters) to avoid inhalation of dust/aerosols. Use chemically resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 standards .
  • Storage : Store at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for containment, avoid water jets, and dispose of waste via approved hazardous channels .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Design : Use piperidine derivatives as precursors (e.g., 3,5-dimethylpiperidine) and employ nucleophilic substitution for ethyl-piperidine bond formation .
  • Purification : Apply column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} (δ 1.2–3.0 ppm for piperidine protons) and 13C NMR^13 \text{C NMR} (peaks at 40–60 ppm for quaternary carbons) .
  • Purity Assessment : Employ HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states. Software like Gaussian or ORCA can model reaction pathways .
  • Virtual Screening : Apply molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., GPCRs) and prioritize synthesis targets .

Q. What strategies resolve contradictions in pharmacological data for this compound?

  • Methodological Answer :

  • Impurity Profiling : Compare batch-specific impurities (e.g., risperidone intermediates) using LC-MS to identify confounding contaminants .
  • Dose-Response Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variable effects .

Q. How can researchers address stability challenges during scale-up synthesis?

  • Methodological Answer :

  • Reactor Design : Use jacketed reactors for temperature control (2–8°C) to prevent thermal degradation. Optimize mixing efficiency with CFD simulations .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethyl-piperidine chain length or introduce substituents (e.g., methoxy groups) to assess steric/electronic effects .
  • Biological Assays : Conduct competitive binding assays (e.g., radioligand displacement) against target receptors to quantify affinity changes .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (e.g., LabArchives) to secure experimental data and ensure reproducibility .
  • Interdisciplinary Approaches : Combine synthetic chemistry with cheminformatics (e.g., PubChem data mining) to identify novel applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

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